(3E)-1,1,1-trifluoro-4-[(pyridin-3-yl)amino]but-3-en-2-one
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Overview
Description
(3E)-1,1,1-trifluoro-4-[(pyridin-3-yl)amino]but-3-en-2-one is a chemical compound characterized by its trifluoromethyl group and pyridinylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1,1,1-trifluoro-4-[(pyridin-3-yl)amino]but-3-en-2-one typically involves the reaction of 3-chloropyridine with trifluoromethyl-containing reagents under specific conditions. For instance, a common method includes the use of sodium trifluoroborate, palladium (II) acetate, and dicyclohexylphosphino-biphenyl in a solvent like 1,4-dioxane, with the reaction mixture being stirred at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3E)-1,1,1-trifluoro-4-[(pyridin-3-yl)amino]but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts like palladium or nickel complexes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amines.
Scientific Research Applications
(3E)-1,1,1-trifluoro-4-[(pyridin-3-yl)amino]but-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which (3E)-1,1,1-trifluoro-4-[(pyridin-3-yl)amino]but-3-en-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and specificity, while the pyridinylamino moiety can interact with active sites or binding pockets in target proteins.
Comparison with Similar Compounds
Similar Compounds
3-chloropyridine: A precursor in the synthesis of (3E)-1,1,1-trifluoro-4-[(pyridin-3-yl)amino]but-3-en-2-one.
Trifluoromethyl-containing compounds: These share the trifluoromethyl group, which imparts similar chemical properties.
Uniqueness
This compound is unique due to its combination of a trifluoromethyl group and a pyridinylamino moiety, which together confer distinct chemical reactivity and potential biological activity .
Biological Activity
(3E)-1,1,1-Trifluoro-4-[(pyridin-3-yl)amino]but-3-en-2-one is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
The compound has the following chemical characteristics:
- Chemical Formula : C₉H₇F₃N₂O
- Molecular Weight : 216.16 g/mol
- CAS Number : 428842-24-4
The trifluoromethyl group (-CF₃) present in the compound is known to enhance biological activity through various mechanisms:
- Inhibition of Enzymatic Activity : The presence of the trifluoromethyl group can increase the potency of inhibitors targeting enzymes such as Dipeptidyl Peptidase IV (DPP-IV), which is crucial in managing type 2 diabetes by prolonging the action of incretin hormones .
- Receptor Interaction : The pyridine moiety can facilitate interactions with specific receptors, potentially leading to altered signaling pathways that affect cellular responses.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
Antidiabetic Effects
Studies have shown that DPP-IV inhibitors can significantly improve glycemic control in diabetic models. For instance, compounds with similar structures have been reported to inhibit DPP-IV effectively, leading to increased levels of GLP-1 and GIP hormones .
Anticancer Potential
Recent investigations into trifluoromethyl-containing compounds suggest potential anticancer properties. The ability of these compounds to interact with proteins involved in cancer cell proliferation and survival makes them candidates for further development in oncology .
Case Studies
Several studies have highlighted the biological activity of related compounds:
Properties
IUPAC Name |
(E)-1,1,1-trifluoro-4-(pyridin-3-ylamino)but-3-en-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O/c10-9(11,12)8(15)3-5-14-7-2-1-4-13-6-7/h1-6,14H/b5-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKNTTDSIMZFIG-HWKANZROSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC=CC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)N/C=C/C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.